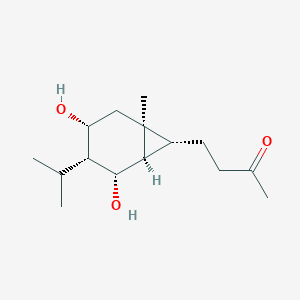
Dehydropipernonaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydropipernonaline is an amide compound with the molecular formula C21H25NO3 . It is known for its significant biological activities, including cytotoxicity and antifungal properties. This compound is derived from the fruits of plants in the Piperaceae family, such as Piper longum and Piper retrofractum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydropipernonaline can be synthesized through a series of chemical reactions involving the condensation of piperidine with a benzodioxole derivative. The synthetic route typically involves the following steps:
Condensation Reaction: Piperidine is reacted with a benzodioxole derivative under controlled conditions to form the desired amide compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Dehydropipernonaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides .
Scientific Research Applications
Dehydropipernonaline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its cytotoxic effects on various cell lines, including L5178Y mouse lymphoma cells.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Dehydropipernonaline exerts its effects through various molecular targets and pathways:
Cytotoxicity: It induces cytotoxic effects by interfering with cellular processes in cancer cells, leading to cell death.
Antifungal Activity: It disrupts fungal cell membranes, inhibiting their growth and proliferation.
Vasodilating Activity: This compound has been shown to possess coronary vasorelaxant activity, which involves the relaxation of coronary arteries.
Comparison with Similar Compounds
Similar Compounds
Piperine: Another amide alkaloid found in Piper species, known for its bioavailability-enhancing properties.
Piperlonguminine: Similar in structure and also exhibits cytotoxic and antifungal activities.
Pipernonatine: Shares structural similarities and biological activities with dehydropipernonaline.
Uniqueness
This compound is unique due to its specific combination of cytotoxic, antifungal, and vasodilating activities. Its ability to target multiple pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
107584-38-3 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one |
InChI |
InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+ |
InChI Key |
KAYVDASZRFLFRZ-PQECNABGSA-N |
SMILES |
C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
98 - 99 °C |
Key on ui other cas no. |
107584-38-3 |
physical_description |
Solid |
Synonyms |
dehydropipernonaline N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)









